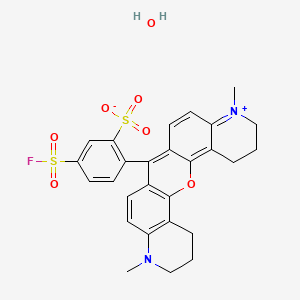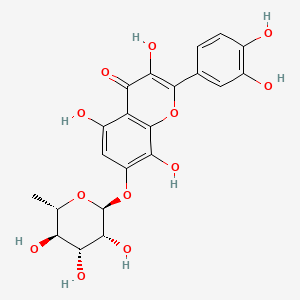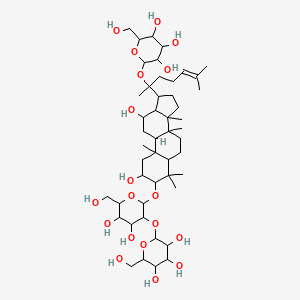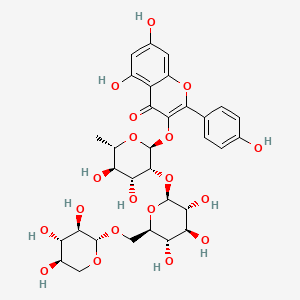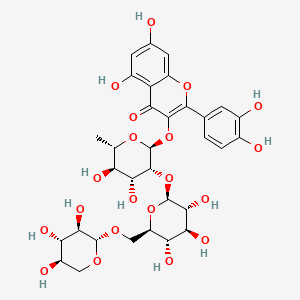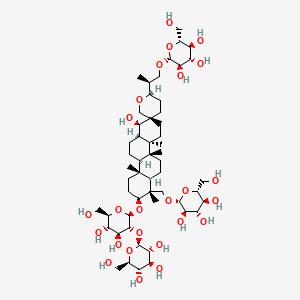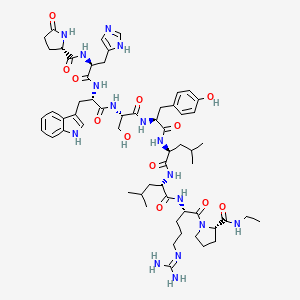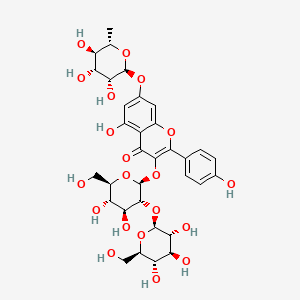![molecular formula C37H53FN4O4 B591438 Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester CAS No. 1172995-11-7](/img/structure/B591438.png)
Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Ester is a biochemical used for proteomics research . It has a molecular formula of C37H53FN4O4 and a molecular weight of 636.84 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 636.84 . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Crystalline Forms and Structural Analysis
Research has detailed the crystalline forms of Risperidone, exploring its molecular structure and conformations. For instance, studies have identified distinct crystalline forms, such as form B, which contains two independent Risperidone molecules in its asymmetric unit. These molecules adopt specific conformations, providing insights into the compound's structural properties (Wang, Zhou, & Hu, 2006). Another study on Risperidone chloride 2.5-hydrate further contributes to understanding its crystal packing and hydrogen bonding interactions (Wang & Pan, 2006).
Pharmacological Applications
Risperidone is recognized for its pharmacological efficacy, particularly as a potent inhibitor of serotonin 5-HT2 and dopamine D2 receptors. It is indicated for the treatment of schizophrenia and related psychotic disorders. The compound's physico-chemical properties, methods of preparation, and pharmacokinetics have been comprehensively reviewed, highlighting its significance in therapeutic applications (Germann, Kurylo, & Han, 2012).
Synthetic Pathways and Derivatives
The synthesis of novel derivatives of Risperidone and related compounds has been an area of active research. Studies have developed various synthetic methods and pathways to create ether derivatives and explore their potential applications. These synthetic approaches not only provide new insights into the chemical versatility of the compound but also open avenues for the development of new pharmacological agents (Abass et al., 2019).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Given the complexity of the compound’s structure, it is likely that it could interact with multiple pathways, leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H53FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-16-34(43)45-32-15-14-22-42-36(32)39-27(2)30(37(42)44)21-25-41-23-19-28(20-24-41)35-31-18-17-29(38)26-33(31)46-40-35/h17-18,26,28,32H,3-16,19-25H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHHPAGGAYYRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

